N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester

Vue d'ensemble

Description

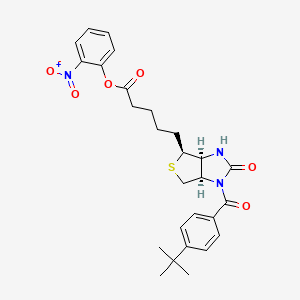

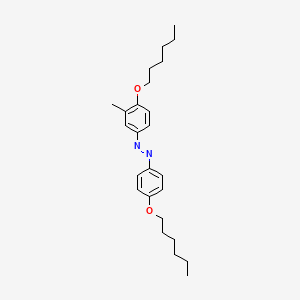

N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester, also known as Biotin-TBB-2NP, is a biotinylated compound that has been used in various scientific research applications. Biotin-TBB-2NP is a biotinylated molecule composed of a biotin molecule attached to a 2-nitrophenyl ester group, which is further attached to a 4-t-butylbenzoyl group. Biotin-TBB-2NP has a high affinity for avidin and streptavidin, which makes it an ideal tool for bioconjugation and detection. Biotin-TBB-2NP has been used in a variety of research applications ranging from bioconjugation and detection to enzyme inhibition and protein labeling.

Applications De Recherche Scientifique

Irreversible Inhibition of Biotin Transport

N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester, as a biotinylated derivative, has been used to study the irreversible inhibition of biotin transport in yeast cells. Becker, Wilchek, and Katchalski (1971) found that biotinyl-p-nitrophenyl ester (BNP) could irreversibly inactivate biotin transport in Saccharomyces cerevisiae, highlighting its specificity and effectiveness as an inhibitor at low concentrations without affecting the transport of other molecules like lysine, aspartic acid, or L-sorbose (Becker, J., Wilchek, M., & Katchalski, E., 1971).

Peptide Biotinylation and Differential Side Chain Reactivity

In the field of peptide biotinylation, Miller et al. (1997) investigated the differential side chain reactivity of amine-reactive esters, including the p-nitrophenyl ester of biotin. Their research demonstrated the nuanced reactivity of such esters towards amino groups in peptides and proteins, indicating a broader utility in modifying specific peptide sequences (Miller, B., Collins, T., Rogers, M., & Kurosky, A., 1997).

Solid Phase Biotinylation of Oligonucleotides

Kumar et al. (1994) described an improved method for the synthesis of biotin phosphoramidites, which are used for the solid-phase biotinylation of oligonucleotides. This method leverages the active ester form of biotin for efficient and selective modification of oligonucleotides, expanding its application in the preparation of biotinylated DNA and RNA probes for molecular biology research (Kumar, P., Bhatia, D., Garg, B. S., & Gupta, K. C., 1994).

Enhancing Guanylate Cyclase Activity

Vesely (1982) reported that both biotin and its analog, including the p-nitrophenyl ester derivative, could enhance guanylate cyclase activity in various rat tissues. This suggests a potential role in modulating enzyme activity and implicates a broader physiological impact beyond its role in biotinylation (Vesely, D., 1982).

Labeling and Detection Technologies

Photobiotin, a photo-activatable analogue of biotin, demonstrates the utility of biotin derivatives in labeling DNA, RNA, and proteins for non-radioactive detection methods. Forster et al. (1985) utilized photobiotin for the rapid preparation of biotin-labeled nucleic acids, showcasing the versatility of biotin derivatives in molecular biology applications (Forster, A. C., McInnes, J., Skingle, D., & Symons, R., 1985).

Propriétés

IUPAC Name |

(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O6S/c1-27(2,3)18-14-12-17(13-15-18)25(32)29-20-16-37-22(24(20)28-26(29)33)10-6-7-11-23(31)36-21-9-5-4-8-19(21)30(34)35/h4-5,8-9,12-15,20,22,24H,6-7,10-11,16H2,1-3H3,(H,28,33)/t20-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELJWZMRZIJEH-SSPYTLHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CSC(C3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2[C@H]3CS[C@H]([C@H]3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)

![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)

![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)